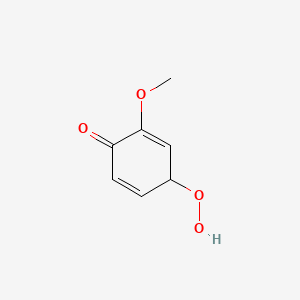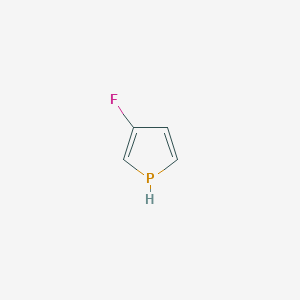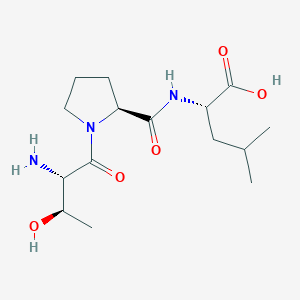
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one is a compound of interest in organic chemistry due to its unique structure and reactivity It is derived from eugenol, a natural product found in essential oils of various plants
Vorbereitungsmethoden
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one can be synthesized through the photooxygenation of eugenol in the presence of tetraphenylporphyrin as a singlet oxygen sensitizer . The reaction is typically carried out at different temperatures (0°C and room temperature) with potassium permanganate under mild conditions and an inert nitrogen atmosphere . This method allows for the efficient production of the compound in a one-pot synthesis.
Analyse Chemischer Reaktionen
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation in the presence of potassium permanganate, which does not require a co-oxidant . This reaction produces several products, including 4-allyl-6-methoxybenzene-1,3-diol . The compound’s reactivity is influenced by the presence of the hydroperoxy and methoxy groups, which can participate in different reaction mechanisms.
Wissenschaftliche Forschungsanwendungen
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one has several applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of natural product skeletons . In biology and medicine, derivatives of this compound have shown potential as antimicrobial, antioxidant, antifungal, antitumor, and anti-inflammatory agents . These properties make it a valuable compound for developing new therapeutic agents and studying biological pathways.
Wirkmechanismus
The mechanism of action of 4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one involves its ability to generate reactive oxygen species (ROS) through the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. The compound’s methoxy group also plays a role in stabilizing the intermediate species formed during reactions . This dual functionality makes it a versatile compound in both synthetic and biological contexts.
Vergleich Mit ähnlichen Verbindungen
4-Hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one can be compared to other similar compounds, such as 4-allyl-4-hydroperoxy-2-methoxycyclohexa-2,5-dienone . While both compounds share a similar core structure, the presence of different substituents (e.g., allyl vs. methoxy) can significantly influence their reactivity and applications. Other related compounds include various hydroperoxy and methoxy-substituted cyclohexadienones, which exhibit unique properties and reactivities depending on their specific functional groups .
Eigenschaften
CAS-Nummer |
143601-24-5 |
|---|---|
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
4-hydroperoxy-2-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H8O4/c1-10-7-4-5(11-9)2-3-6(7)8/h2-5,9H,1H3 |
InChI-Schlüssel |
KVOOLJHETDDOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(C=CC1=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)
![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)
![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)

![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)

![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12540492.png)
